Ancriviroc (SCH-C): Structural Pharmacology and Mechanism of Action on CCR5
Ancriviroc (SCH-C): Structural Pharmacology and Mechanism of Action on CCR5
Executive Summary & Pharmacological Profile
Ancriviroc (also known as SCH-C or SCH-351125) is a potent, orally bioavailable oxime-piperidine compound that acts as a small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5)[1]. Originally developed as an entry inhibitor for Human Immunodeficiency Virus Type 1 (HIV-1), it targets the earliest stage of the viral life cycle[2]. By selectively binding to the CCR5 coreceptor, Ancriviroc prevents the critical interaction between the viral envelope glycoprotein gp120 and the host cell, effectively neutralizing R5-tropic HIV-1 strains[3].
As a Senior Application Scientist evaluating entry inhibitors, it is crucial to understand that Ancriviroc does not simply "block the door" by sitting on the extracellular surface. Instead, it operates via a sophisticated allosteric mechanism that fundamentally alters the receptor's conformational dynamics[3].
Structural Mechanism of Action: The Allosteric Blockade
Unlike competitive inhibitors or neutralizing antibodies that bind directly to the extracellular loops of CCR5, Ancriviroc is an allosteric modulator[3].
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The Binding Pocket: Ancriviroc intercalates into a deep, hydrophobic transmembrane (TM) cavity formed by TM helices 1, 2, 3, 5, and 7[4].
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Conformational Distortion: The insertion of the oxime-piperidine scaffold into this TM pocket stabilizes the receptor in an inactive conformation. This physical tethering restricts the flexibility of the transmembrane helices, which allosterically propagates a structural distortion to the second extracellular loop (ECL2)[3].
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Dual Steric Hindrance: Because ECL2 is the primary docking site for both the natural chemokines (e.g., RANTES, MIP-1α) and the V3 loop of the HIV-1 gp120 protein, this drug-induced conformational change creates severe steric hindrance[5].
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Full Antagonism: Notably, Ancriviroc acts as a full antagonist. While partial antagonists (such as aplaviroc) block HIV-1 entry but still permit residual chemokine binding and signaling, Ancriviroc completely abolishes all chemokine-CCR5 interactions and prevents subsequent intracellular G-protein activation[5].
Ancriviroc binding to CCR5 TM cavity induces ECL2 changes, blocking HIV-1 and chemokines.
Quantitative Pharmacological Parameters
To effectively design downstream assays, researchers must benchmark their systems against established pharmacological parameters for Ancriviroc.
| Parameter | Value | Source |
| Molecular Weight | 557.52 g/mol | [6] |
| Target Coreceptor | CCR5 (TM Helices 1, 2, 3, 5, 7) | [3] |
| Binding Affinity ( Kd ) | 9.27 nM | [7] |
| RANTES Inhibition ( Ki ) | 2.0 nM | [1] |
| Antiviral IC50 (Primary R5 isolates) | 0.4 – 9.0 nM | [2] |
| Oral Bioavailability | 50 – 60% | [2] |
| Serum Half-life | 5 – 6 hours | [2] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems. Every step includes the mechanistic reasoning (causality) behind the experimental choices.
Mapping the Binding Pocket via Alanine Scanning Mutagenesis
Purpose: To identify the precise TM residues interacting with Ancriviroc without disrupting the overall receptor architecture. Causality: Alanine substitution truncates the amino acid side chain to a simple methyl group. This removes specific drug-receptor interactions (e.g., hydrogen bonds, π−π stacking) while preserving the alpha-helical backbone of the TM domains. This prevents false negatives caused by global protein misfolding[3]. Step-by-Step Methodology:
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Mutagenesis: Generate CCR5 point mutants using site-directed mutagenesis, substituting target residues in TM helices 1-7 with alanine.
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Expression: Transiently transfect mutant plasmids into HEK-293T cells. Rationale: HEK-293T cells are chosen for their high transfection efficiency and lack of endogenous CCR5, providing a clean background.
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Validation of Expression: Validate cell-surface expression of mutant receptors using flow cytometry with a conformation-independent, N-terminal specific anti-CCR5 monoclonal antibody. Self-Validation: This ensures the mutation did not simply cause the receptor to be retained in the endoplasmic reticulum.
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Binding Assay: Perform competitive radioligand binding assays using [3H] -Ancriviroc.
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Analysis: Calculate the shift in Kd . A significant loss of binding affinity (e.g., >10-fold increase in Kd ) successfully identifies a critical contact residue.
Functional Antagonism via Ratiometric Calcium Flux Assay
Purpose: To validate that Ancriviroc acts as a full functional antagonist, blocking chemokine-induced GPCR signaling. Causality: Fura-2AM is a membrane-permeable, ratiometric calcium indicator. Once inside the cell, intracellular esterases cleave the AM group, trapping the active dye. Using a ratiometric dye (measuring emission at 510 nm after excitation at both 340 nm and 380 nm) normalizes the signal against variations in dye loading, cell number, and baseline fluorescence, ensuring a highly trustworthy readout of intracellular Ca2+ release[2]. Step-by-Step Methodology:
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Cell Seeding: Seed U87-CD4-CCR5 cells in 96-well black-wall, clear-bottom plates.
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Dye Loading: Load cells with 2 μM Fura-2AM dye for 45 minutes at 37°C, then wash extensively with assay buffer to remove extracellular dye.
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Drug Incubation: Pre-incubate cells with varying concentrations of Ancriviroc (0.1 nM to 1000 nM) for 30 minutes.
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Stimulation: Inject 10 nM RANTES (the natural CCR5 agonist) into the wells.
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Measurement: Record the 340/380 nm excitation ratio dynamically using a fluorescence microplate reader.
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Self-Validation Controls: Include a positive control (RANTES only, no drug) to confirm baseline receptor activation, and a negative control (Ancriviroc only, no RANTES) to confirm the drug lacks intrinsic agonist activity[2].
Viral Entry Inhibition via Single-Cycle Pseudotyped HIV-1 Assay
Purpose: To quantify the antiviral potency ( IC50 ) of Ancriviroc against HIV-1 entry. Causality: U87 astroglioma cells naturally lack CD4 and chemokine coreceptors. By stably transfecting them with CD4 and CCR5, we create an isolated, artifact-free system to study CCR5-dependent viral entry without interference from CXCR4. Using Env-pseudotyped viruses carrying a luciferase reporter allows for a safe (BSL-2), single-cycle quantitative readout of viral fusion and entry without the confounding variables of multi-round viral replication[2]. Step-by-Step Methodology:
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Preparation: Plate U87-CD4-CCR5 target cells at standard density (e.g., 1×104 cells/well).
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Treatment: Pre-treat cells with serial dilutions of Ancriviroc for 1 hour at 37°C.
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Inoculation: Inoculate cells with HIV-1 pseudoviruses expressing an R5-tropic envelope (e.g., HIV-1 ADA or YU-2) and carrying a firefly luciferase reporter gene[2].
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Incubation: Incubate for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
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Quantification: Lyse the cells, add luciferin substrate, and measure luminescence in Relative Light Units (RLU).
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Analysis: Calculate the IC50 using non-linear regression analysis of the dose-response curve.
Self-validating workflow for assessing Ancriviroc antiviral and antagonist activity.
